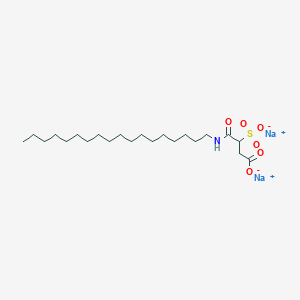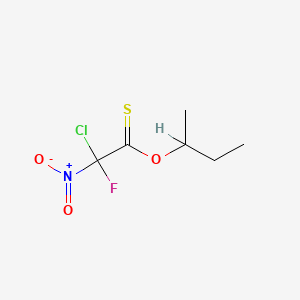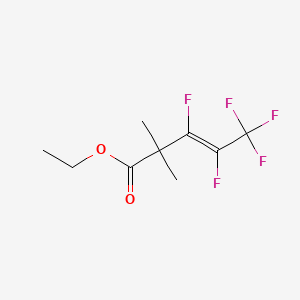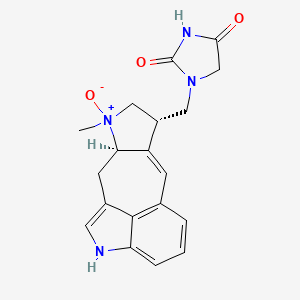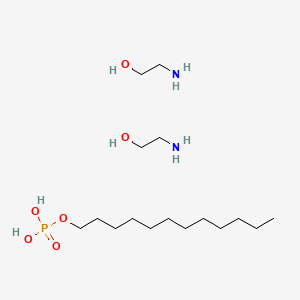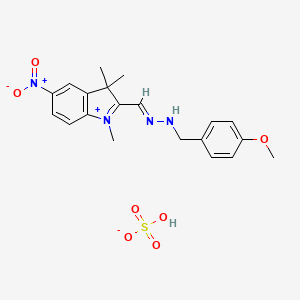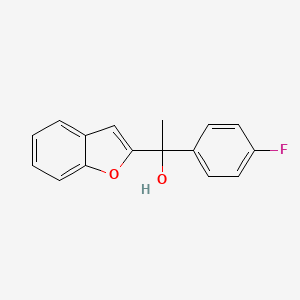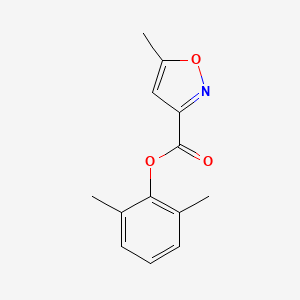
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant properties and as a lead compound for developing new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological molecules are explored to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating ion channels or interacting with neurotransmitter receptors. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Another isoxazole derivative with different functional groups.
N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide: A related compound with an amide group instead of an ester.
Uniqueness
2,6-Dimethylphenyl 5-methyl-3-isoxazolecarboxylate is unique due to its specific substitution pattern on the aromatic ring and the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
145441-06-1 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl) 5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-5-4-6-9(2)12(8)16-13(15)11-7-10(3)17-14-11/h4-7H,1-3H3 |
Clave InChI |
WGUSIUPNBKYKKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC(=O)C2=NOC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)


